molecular formula C8H11NO3S B588429 Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate CAS No. 150360-17-1

Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate

Cat. No.: B588429
CAS No.: 150360-17-1
M. Wt: 201.24
InChI Key: FLKHSABVJQORDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties

Properties

CAS No.

150360-17-1

Molecular Formula

C8H11NO3S

Molecular Weight

201.24

IUPAC Name

methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-11-4-5-3-6(9)7(13-5)8(10)12-2/h3H,4,9H2,1-2H3

InChI Key

FLKHSABVJQORDZ-UHFFFAOYSA-N

SMILES

COCC1=CC(=C(S1)C(=O)OC)N

Synonyms

2-Thiophenecarboxylicacid,3-amino-5-(methoxymethyl)-,methylester(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-amino-5-(methoxymethyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. This esterification reaction typically requires refluxing the mixture to achieve a high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison: Methyl 3-amino-5-(methoxymethyl)thiophene-2-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and solubility compared to other similar compounds. This functional group can also impact the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.